molecular formula C9H10FNO4 B2834279 1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene CAS No. 1233952-90-3

1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene

Cat. No.: B2834279
CAS No.: 1233952-90-3
M. Wt: 215.18
InChI Key: ZJRZZNMZMFYFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene” is a complex organic compound. It’s structurally similar to "4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene" and "1-fluoro-2-{[2-(2-methoxyethoxy)ethane]sulfinyl}benzene" . These compounds are typically used in research and have various applications in the field of organic chemistry .

Scientific Research Applications

Organic Synthesis and Reactivity

The study of the ortho-dehydrophenoxy anion formed from the reaction of fluorobenzene and methoxybenzene with nitrous oxide highlights the unique reactivity of related fluorinated and methoxy substituted benzenes, suggesting potential pathways for synthesizing derivatives of "1-Fluoro-2-(2-methoxyethoxy)-3-nitrobenzene" for various applications (Dahlke & Kass, 1992).

Radiolabeling and Imaging

Research into the synthesis of no-carrier-added fluorinated aromatic compounds, including fluorobenzenes, through nucleophilic substitution and decarboxylation reactions, indicates the relevance of fluorinated nitrobenzenes in developing radiotracers for imaging applications (Plenevaux et al., 1992).

Material Science and Molecular Ordering

Studies on the molecular ordering of smectogenic compounds and the effects of fluoroalkoxy groups on liquid crystals provide insights into how the structural attributes of "this compound" might influence its applications in material science and the development of advanced materials (Ojha & Pisipati, 2003).

Antioxidant Studies

The synthesis and antioxidant studies of copper (II) and cobalt (III) macroacyclic Schiff-base complexes containing homopiperazine moieties, which react with compounds like "1-Fluoro-2-nitrobenzene," suggest potential antioxidant applications for related fluorinated nitrobenzenes in pharmaceuticals (Keypour et al., 2020).

Electrophilic Aromatic Substitution

The synthesis and characterization of "1-Fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate" for electrophilic aromatic substitution reveal the potential of fluorinated compounds in facilitating the synthesis of complex organic molecules, highlighting the broader applications of fluorinated nitrobenzenes in organic synthesis (Banks et al., 2003).

Properties

IUPAC Name

1-fluoro-2-(2-methoxyethoxy)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4/c1-14-5-6-15-9-7(10)3-2-4-8(9)11(12)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRZZNMZMFYFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.